Cas no 2090710-38-4 (3,4-Quinolinediamine, 5-bromo-8-fluoro-N4-methyl-)
3,4-Quinolinediamine, 5-bromo-8-fluoro-N4-methyl- Chemical and Physical Properties
Names and Identifiers
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- 3,4-Quinolinediamine, 5-bromo-8-fluoro-N4-methyl-
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- Inchi: 1S/C10H9BrFN3/c1-14-10-7(13)4-15-9-6(12)3-2-5(11)8(9)10/h2-4H,13H2,1H3,(H,14,15)
- InChI Key: MYFTVOPVVLDFSZ-UHFFFAOYSA-N
- SMILES: N1C2C(=C(Br)C=CC=2F)C(NC)=C(N)C=1
3,4-Quinolinediamine, 5-bromo-8-fluoro-N4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-362302-0.05g |
5-bromo-8-fluoro-N4-methylquinoline-3,4-diamine |
2090710-38-4 | 0.05g |
$624.0 | 2023-03-07 | ||
| Enamine | EN300-362302-0.1g |
5-bromo-8-fluoro-N4-methylquinoline-3,4-diamine |
2090710-38-4 | 0.1g |
$653.0 | 2023-03-07 | ||
| Enamine | EN300-362302-0.25g |
5-bromo-8-fluoro-N4-methylquinoline-3,4-diamine |
2090710-38-4 | 0.25g |
$683.0 | 2023-03-07 | ||
| Enamine | EN300-362302-0.5g |
5-bromo-8-fluoro-N4-methylquinoline-3,4-diamine |
2090710-38-4 | 0.5g |
$713.0 | 2023-03-07 | ||
| Enamine | EN300-362302-1.0g |
5-bromo-8-fluoro-N4-methylquinoline-3,4-diamine |
2090710-38-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-362302-2.5g |
5-bromo-8-fluoro-N4-methylquinoline-3,4-diamine |
2090710-38-4 | 2.5g |
$1454.0 | 2023-03-07 | ||
| Enamine | EN300-362302-5.0g |
5-bromo-8-fluoro-N4-methylquinoline-3,4-diamine |
2090710-38-4 | 5.0g |
$2152.0 | 2023-03-07 | ||
| Enamine | EN300-362302-10.0g |
5-bromo-8-fluoro-N4-methylquinoline-3,4-diamine |
2090710-38-4 | 10.0g |
$3191.0 | 2023-03-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01089882-1g |
5-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine |
2090710-38-4 | 95% | 1g |
¥3717.0 | 2023-03-19 |
3,4-Quinolinediamine, 5-bromo-8-fluoro-N4-methyl- Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 3,4-Quinolinediamine, 5-bromo-8-fluoro-N4-methyl-
5-Bromo-8-Fluoro-N4-Methyl-3,4-Quinolinediamine: A Comprehensive Overview
5-Bromo-8-fluoro-N4-methyl-3,4-quinolinediamine, also known by its CAS number 2090710-38-4, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of quinolinediamines, which are derivatives of quinoline—a heterocyclic aromatic compound. The presence of bromine and fluorine substituents at positions 5 and 8, respectively, along with a methyl group at position 4, imparts unique electronic and structural properties to this molecule.
The synthesis of 5-bromo-8-fluoro-N4-methyl-3,4-quinolinediamine involves a series of intricate chemical reactions. Typically, the starting material is quinoline or its derivatives, which undergo substitution and/or addition reactions to introduce the desired functional groups. The bromination at position 5 and fluorination at position 8 are critical steps that require precise control over reaction conditions to ensure high yields and purity. The introduction of the methyl group at position 4 is often achieved through alkylation or acylation followed by reduction.
Recent studies have highlighted the potential of 5-bromo-8-fluoro-N4-methyl-3,4-quinolinediamine in drug discovery and development. Its unique electronic properties make it an attractive candidate for designing bioactive molecules with specific pharmacological activities. For instance, researchers have explored its role as a ligand in metalloenzyme inhibitors and as a component in antiviral agents. The compound's ability to form stable complexes with metal ions has also been leveraged in the development of novel contrast agents for medical imaging.
In addition to its biological applications, 5-bromo-8-fluoro-N4-methyl-3,4-quinolinediamine has found significant use in materials science. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability. Furthermore, the compound exhibits strong fluorescence under UV light due to its conjugated aromatic system, making it a promising candidate for optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors.
The environmental impact of 5-bromo-8-fluoro-N4-methyl-3,4-quinolediamine has also been a topic of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure sustainable practices in its production and application. Preliminary findings suggest that the compound undergoes rapid degradation under aerobic conditions, minimizing its persistence in the environment.
In conclusion, 5-bromo-8-fluoro-N4-methyl-3,4-quinolediamine is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a building block for advanced materials and bioactive molecules. As research continues to uncover new potential uses for this compound, it is expected to play an increasingly important role in both academic and industrial settings.
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